molecular formula C11H13N3O2 B14464898 N-(2-Cyanopropan-2-yl)-N-hydroxy-N'-phenylurea CAS No. 66285-92-5

N-(2-Cyanopropan-2-yl)-N-hydroxy-N'-phenylurea

Cat. No.: B14464898
CAS No.: 66285-92-5
M. Wt: 219.24 g/mol
InChI Key: NZVKNPMVYFEFTA-UHFFFAOYSA-N
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Description

N-(2-Cyanopropan-2-yl)-N-hydroxy-N’-phenylurea is a compound of significant interest in the field of organic chemistry due to its unique structure and potential applications. This compound features a cyano group, a hydroxy group, and a phenylurea moiety, making it a versatile intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Cyanopropan-2-yl)-N-hydroxy-N’-phenylurea typically involves the reaction of 2-cyanopropan-2-ylamine with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods: On an industrial scale, the production of N-(2-Cyanopropan-2-yl)-N-hydroxy-N’-phenylurea can be optimized by using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: N-(2-Cyanopropan-2-yl)-N-hydroxy-N’-phenylurea undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The cyano group can be reduced to an amine group under suitable conditions.

    Substitution: The phenylurea moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

N-(2-Cyanopropan-2-yl)-N-hydroxy-N’-phenylurea has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Cyanopropan-2-yl)-N-hydroxy-N’-phenylurea involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, while the hydroxy and phenylurea moieties can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

  • N-(2-Cyanopropan-2-yl)-N-hydroxy-N’-methylurea
  • N-(2-Cyanopropan-2-yl)-N-hydroxy-N’-ethylurea
  • N-(2-Cyanopropan-2-yl)-N-hydroxy-N’-phenylthiourea

Comparison: N-(2-Cyanopropan-2-yl)-N-hydroxy-N’-phenylurea is unique due to the presence of the phenyl group, which enhances its stability and reactivity compared to its methyl and ethyl analogs. The phenyl group also provides additional sites for interaction with biological targets, making it a more versatile compound in medicinal chemistry.

Properties

CAS No.

66285-92-5

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

1-(2-cyanopropan-2-yl)-1-hydroxy-3-phenylurea

InChI

InChI=1S/C11H13N3O2/c1-11(2,8-12)14(16)10(15)13-9-6-4-3-5-7-9/h3-7,16H,1-2H3,(H,13,15)

InChI Key

NZVKNPMVYFEFTA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#N)N(C(=O)NC1=CC=CC=C1)O

Origin of Product

United States

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